molecular formula C19H19Cl2F2N3O2 B11512509 N-{4-[chloro(difluoro)methoxy]phenyl}-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B11512509
M. Wt: 430.3 g/mol
InChI Key: ILXRAVRMXYMLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, a chlorodifluoromethoxy group, and a chlorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the acylation of the piperazine derivative with the chlorophenyl group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Additionally, industrial methods may incorporate advanced techniques like continuous flow reactors and automated synthesis to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may produce compounds with different substituents on the piperazine ring or phenyl groups .

Scientific Research Applications

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases like Alzheimer’s and cancer.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and phenyl-substituted compounds, such as:

Uniqueness

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide is unique due to the presence of the chlorodifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C19H19Cl2F2N3O2

Molecular Weight

430.3 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C19H19Cl2F2N3O2/c20-14-1-5-16(6-2-14)26-11-9-25(10-12-26)13-18(27)24-15-3-7-17(8-4-15)28-19(21,22)23/h1-8H,9-13H2,(H,24,27)

InChI Key

ILXRAVRMXYMLIY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.